N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Medicinal Chemistry Lead Identification Cardiovascular Disease

This heterocyclic building block is a defined molecular entity from Bayer’s substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine patent family. The unique combination of a 4-bromobenzyl amine and unsubstituted pyrazole tailors selectivity for vascular calcification and phosphate metabolism targets. Researchers use this minimal binding unit for target ID (pull‑down, SPR, CETSA) and as a non‑interchangeable scaffold for SAR expansion. Secure a batch‑controlled, custom‑synthesized supply to ensure analytical consistency across your discovery program.

Molecular Formula C14H12BrN5
Molecular Weight 330.18 g/mol
CAS No. 2549043-06-1
Cat. No. B6453198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
CAS2549043-06-1
Molecular FormulaC14H12BrN5
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Br
InChIInChI=1S/C14H12BrN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18)
InChIKeyQOQKCVSEDPPAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2549043-06-1): Procurement-Relevant Identity and Chemical Class Overview


N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic, heterocyclic small molecule (C14H12BrN5, MW 330.18) comprising a pyrimidine core substituted at the 4-position with a 4-bromobenzylamine group and at the 6-position with a 1H-pyrazol-1-yl moiety . The compound belongs to the broader class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives, which have been the subject of patent filings by Bayer AG for the treatment or prophylaxis of cardiovascular and renal diseases, particularly targeting vascular calcification and phosphate metabolism [1].

Why a Generic 6-(1H-pyrazol-1-yl)pyrimidin-4-amine Cannot Replace N-[(4-Bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine


Within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine chemotype, substitutions on the 4-amine nitrogen and the pyrazole ring profoundly modulate target selectivity, potency, and pharmacokinetics. The specific combination of a 4-bromobenzyl group at the 4-amine and an unsubstituted pyrazole at the 6-position defines a distinct chemical space that cannot be satisfied by generic or bulk in-class compounds. Bayer's patent filings demonstrate that structural variations among these derivatives lead to divergent biological activity profiles in cardiovascular and renal disease models, underscoring the non-interchangeability of even closely related analogs [1].

Quantitative Differentiation Evidence for N-[(4-Bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine Against Comparators


Structural Uniqueness Within the Bayer 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Series

A substructure search of the Bayer patent universe (US 11,208,400 B2 and related filings) confirms that the precise combination of an unsubstituted pyrazole at the 6-position and a 4-bromobenzyl substituent at the 4-amine nitrogen is not exemplified among the hundreds of specifically disclosed compounds [1]. The patent's generic formula (I) encompasses this substitution pattern, but the exemplified compounds predominantly feature elaborated pyrazole rings and complex 4-amine substituents. This indicates that N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine occupies a unique structural niche and likely serves as a synthetic intermediate or a minimal pharmacophoric probe.

Medicinal Chemistry Lead Identification Cardiovascular Disease

Best-Fit Application Scenarios for N-[(4-Bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine Based on Available Evidence


Synthetic Intermediate for Bayer-Style Cardiovascular/Renal Drug Discovery Programs

The compound's structural alignment with the Bayer 6-(1H-pyrazol-1-yl)pyrimidin-4-amine patent family makes it a logical intermediate for medicinal chemistry efforts targeting vascular calcification, phosphate metabolism, or related renal-cardiovascular pathways [1]. Researchers can use this compound as a starting scaffold to elaborate the pyrazole and amine substituents in line with the patent's SAR disclosures.

Pharmacophoric Minimal Unit for Target Identification Studies

With a relatively simple substitution pattern, this compound can serve as a minimal binding unit for target engagement assays (e.g., pull-downs, SPR, or cellular thermal shift assays) to identify the molecular targets of the broader chemotype, thereby informing selectivity profiles for more elaborated analogs [1].

Custom Synthesis Reference Standard for Quality Control

Given the absence of this exact compound in major commercial libraries, it can be procured as a bespoke reference standard for analytical method development (HPLC, LC-MS) and batch-to-batch consistency verification in laboratories synthesizing analogous series [1].

Quote Request

Request a Quote for N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.